molecular formula C12H22ClNO2 B7774926 (1S,2S,3R,5S)-2-Amino-2,6,6-trimethyl-bicyclo[3.1.1]heptane-3-carboxylic acid methyl ester hydrochloride

(1S,2S,3R,5S)-2-Amino-2,6,6-trimethyl-bicyclo[3.1.1]heptane-3-carboxylic acid methyl ester hydrochloride

Cat. No.: B7774926
M. Wt: 247.76 g/mol
InChI Key: NUODAUPGSKOFMC-BFPLXYTGSA-N
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Description

(1S,2S,3R,5S)-2-Amino-2,6,6-trimethyl-bicyclo[311]heptane-3-carboxylic acid methyl ester hydrochloride is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,3R,5S)-2-Amino-2,6,6-trimethyl-bicyclo[3.1.1]heptane-3-carboxylic acid methyl ester hydrochloride typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the bicyclic core, followed by the introduction of the amino and carboxylic acid ester groups. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,2S,3R,5S)-2-Amino-2,6,6-trimethyl-bicyclo[3.1.1]heptane-3-carboxylic acid methyl ester hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1S,2S,3R,5S)-2-Amino-2,6,6-trimethyl-bicyclo[3.1.1]heptane-3-carboxylic acid methyl ester hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions and protein-ligand binding. Its bicyclic structure provides a rigid framework that can mimic natural substrates, making it useful in biochemical assays.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific molecular pathways, particularly those involving amino acid derivatives.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of (1S,2S,3R,5S)-2-Amino-2,6,6-trimethyl-bicyclo[3.1.1]heptane-3-carboxylic acid methyl ester hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic amino acid derivatives and esters, such as:

  • (1R,2R,3S,5R)-2-Amino-2,6,6-trimethyl-bicyclo[3.1.1]heptane-3-carboxylic acid methyl ester
  • (1S,2S,3R,5S)-2-Amino-2,6,6-trimethyl-bicyclo[3.1.1]heptane-3-carboxylic acid ethyl ester

Uniqueness

What sets (1S,2S,3R,5S)-2-Amino-2,6,6-trimethyl-bicyclo[3.1.1]heptane-3-carboxylic acid methyl ester hydrochloride apart is its specific stereochemistry and the presence of the hydrochloride salt. These features can influence its solubility, reactivity, and overall chemical behavior, making it distinct from other similar compounds.

Properties

IUPAC Name

methyl (1S,2S,3R,5S)-2-amino-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2.ClH/c1-11(2)7-5-8(10(14)15-4)12(3,13)9(11)6-7;/h7-9H,5-6,13H2,1-4H3;1H/t7-,8+,9+,12-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUODAUPGSKOFMC-BFPLXYTGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC(C(C1C2)(C)N)C(=O)OC)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@@H](C[C@@H]2C[C@H]1C2(C)C)C(=O)OC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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